2-Methyl-6-(trifluoromethoxy)benzo[d]thiazole

CNS drug design Lipinski's Rule of Five blood-brain barrier permeability

2-Methyl-6-(trifluoromethoxy)benzo[d]thiazole (CAS 399-20-2) is a heterocyclic aromatic compound belonging to the benzothiazole class, characterized by a methyl substituent at the 2-position and a trifluoromethoxy (–OCF₃) group at the 6-position of the bicyclic core. With a molecular formula of C₉H₆F₃NOS and a molecular weight of 233.21 g/mol, this compound is commercially available as a research chemical and synthetic intermediate at purities of ≥95% (AKSci) to 98% (ChemicalBook).

Molecular Formula C9H6F3NOS
Molecular Weight 233.21 g/mol
CAS No. 399-20-2
Cat. No. B3264892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6-(trifluoromethoxy)benzo[d]thiazole
CAS399-20-2
Molecular FormulaC9H6F3NOS
Molecular Weight233.21 g/mol
Structural Identifiers
SMILESCC1=NC2=C(S1)C=C(C=C2)OC(F)(F)F
InChIInChI=1S/C9H6F3NOS/c1-5-13-7-3-2-6(4-8(7)15-5)14-9(10,11)12/h2-4H,1H3
InChIKeyPQEOUPSBRXCIJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-6-(trifluoromethoxy)benzo[d]thiazole (CAS 399-20-2): Physicochemical Identity and Procurement-Relevant Specifications


2-Methyl-6-(trifluoromethoxy)benzo[d]thiazole (CAS 399-20-2) is a heterocyclic aromatic compound belonging to the benzothiazole class, characterized by a methyl substituent at the 2-position and a trifluoromethoxy (–OCF₃) group at the 6-position of the bicyclic core . With a molecular formula of C₉H₆F₃NOS and a molecular weight of 233.21 g/mol, this compound is commercially available as a research chemical and synthetic intermediate at purities of ≥95% (AKSci) to 98% (ChemicalBook) . Its computed physicochemical profile—LogP of 3.50, aqueous solubility of 0.028 g/L at 25 °C, and a melting point of 57–58 °C—differentiates it from both unsubstituted 2-methylbenzothiazole and the clinically used 2-amino analog riluzole .

Why 2-Methyl-6-(trifluoromethoxy)benzo[d]thiazole Cannot Be Replaced by 2-Methylbenzothiazole or Riluzole in Structure-Based Procurement


The combination of a 2-methyl group and a 6-trifluoromethoxy substituent on the benzothiazole scaffold generates a physicochemical profile that neither 2-methylbenzothiazole (CAS 120-75-2) nor 2-amino-6-(trifluoromethoxy)benzothiazole (riluzole, CAS 1744-22-5) can replicate. The –OCF₃ group at the 6-position dramatically reduces aqueous solubility by approximately 13-fold relative to the unsubstituted 2-methylbenzothiazole (0.028 g/L vs. ~0.37 g/L) while simultaneously elevating LogP from ~2.2–2.95 to 3.50 [1]. In contrast, substituting the 2-amino group of riluzole with a 2-methyl group eliminates hydrogen-bond donor capacity while retaining comparable lipophilicity (LogP 3.50 vs. ~3.0–3.4 for riluzole), altering both molecular recognition properties and metabolic susceptibility . These quantifiable differences in solubility, lipophilicity, and hydrogen-bonding potential mean that substituting one analog for another will yield non-equivalent results in any experimental system sensitive to these parameters.

Quantitative Differentiation Evidence: 2-Methyl-6-(trifluoromethoxy)benzo[d]thiazole Versus Closest Analogs


LogP Elevation of ~0.5–1.3 Units Relative to 2-Methylbenzothiazole Drives Differential CNS Permeability Potential

The target compound exhibits a calculated LogP of 3.50, which is 0.55 to 1.28 units higher than the LogP range reported for 2-methylbenzothiazole (LogP 2.22–2.95, depending on the estimation method) . This lipophilicity increase is attributable to the electron-withdrawing and hydrophobic –OCF₃ substituent at the 6-position. In the context of CNS drug design, LogP values between 3 and 5 are generally considered favorable for passive blood-brain barrier penetration, suggesting that the target compound occupies a more CNS-accessible lipophilicity window than its non-fluorinated parent [1].

CNS drug design Lipinski's Rule of Five blood-brain barrier permeability benzothiazole SAR

Thirteen-Fold Reduction in Aqueous Solubility Versus 2-Methylbenzothiazole Alters Formulation Strategy Requirements

The target compound has a calculated aqueous solubility of 0.028 g/L (28 mg/L) at 25 °C, classifying it as practically insoluble . In contrast, 2-methylbenzothiazole exhibits an experimentally estimated solubility of approximately 366–520 mg/L (0.37–0.52 g/L) under comparable conditions [1]. This represents an approximately 13- to 18-fold reduction in aqueous solubility conferred by the –OCF₃ substituent at the 6-position. For the 2-amino analog riluzole, water solubility is also reported as insoluble (<1 mg/mL in water), placing the target compound in a similarly low-solubility category but with quantifiable differences relevant to co-solvent selection .

aqueous solubility formulation development benzothiazole physicochemical profiling preclinical DMPK

Solid-State Physical Form (mp 57–58 °C) Enables Accurate Gravimetric Handling Versus Liquid 2-Methylbenzothiazole (mp 12–14 °C)

The target compound is a crystalline solid at ambient temperature with a reported melting point of 57–58 °C (determined in water-ethanol), as originally documented by Yagupol'skii (1957) . In contrast, 2-methylbenzothiazole is a clear colorless to light amber liquid at room temperature with a melting point of 12–14 °C . This difference in ambient physical state has practical implications: the solid form of the target compound permits precise gravimetric dispensing on standard analytical balances without the viscosity and meniscus errors associated with liquid reagents. Furthermore, the higher melting point indicates stronger intermolecular forces in the crystalline lattice, which may correlate with improved long-term storage stability under ambient conditions compared to the liquid analog.

compound management weighing accuracy solid vs. liquid handling benzothiazole procurement

Absence of H-Bond Donor Capacity Distinguishes Target from Riluzole (2-Amino Analog) in Target Engagement Profiles

The target compound possesses zero hydrogen-bond donor (HBD) groups, whereas riluzole (2-amino-6-(trifluoromethoxy)benzothiazole) carries a primary amine at the 2-position that contributes one HBD . This functional group difference translates into distinct molecular recognition profiles: the –NH₂ group of riluzole participates in hydrogen-bonding interactions with biological targets (e.g., GABAₐ receptor, voltage-gated sodium channels), while the –CH₃ group of the target compound is limited to hydrophobic and van der Waals interactions [1]. The 2-methylamino analog (CAS 133840-97-8) occupies an intermediate position with a secondary amine (one HBD) and a LogP of 3.31, compared to 3.50 for the target compound, illustrating a graded lipophilicity series across the 2-position substitution .

hydrogen-bond donor molecular recognition pharmacophore design benzothiazole selectivity

Commercially Specified Purity of ≥95% Enables Direct Use as a Synthetic Intermediate Without Additional Purification

Commercial suppliers specify minimum purity levels for the target compound ranging from 95% (AKSci, Catalog 0169DB) to 98% (ChemicalBook; MolCore, NLT 98%) . These purity specifications are consistent with the requirements for a research-grade synthetic intermediate intended for downstream derivatization without additional purification. In comparison, 2-methylbenzothiazole is also commonly supplied at 98% purity but as a liquid that may be subject to oxidative degradation upon prolonged storage . The defined purity grade, combined with the solid physical form that resists contamination during sampling, makes the target compound a more tractable building block for multi-step synthetic sequences where stoichiometric precision is critical.

synthetic intermediate purity specification benzothiazole building block medicinal chemistry procurement

Procurement-Relevant Application Scenarios for 2-Methyl-6-(trifluoromethoxy)benzo[d]thiazole Based on Quantitative Differentiation Evidence


CNS-Penetrant Lead Optimization: Exploiting Elevated LogP (3.50) for Blood-Brain Barrier Access

In central nervous system (CNS) drug discovery programs, the target compound's LogP of 3.50 positions it within the empirically favored range for passive BBB penetration (LogP 3–5), offering a 0.55–1.28 log unit advantage over 2-methylbenzothiazole [1]. Medicinal chemists can procure this scaffold to explore CNS-exposed chemical space without the confounding hydrogen-bond donor effects of the 2-amino group present in riluzole, enabling cleaner deconvolution of lipophilicity-driven vs. hydrogen-bonding-driven permeability [2]. The compound's solid physical form further facilitates accurate weighing for in vivo pharmacokinetic studies requiring precise dosing.

Anti-Infective Hybrid Design: 6-Trifluoromethoxybenzothiazole Core as a Privileged Fragment

The 6-trifluoromethoxybenzothiazole substructure has been validated as a productive scaffold in anti-infective drug discovery, with 2-aryl-3-(6-trifluoromethoxy)benzo[d]thiazole-based thiazolidinone hybrids demonstrating MBCs/MICs of 0.25–1 mg/mL and 0.12–1 mg/mL against bacterial strains including MRSA [1]. The 2-methyl substituent on the target compound provides a synthetically tractable handle for further derivatization (e.g., aldol-type condensations with carbonyl compounds) that is chemically orthogonal to the 2-amino group of riluzole-derived analogs [2]. Procurement of the 2-methyl variant enables exploration of SAR at the 2-position that is inaccessible from 2-amino starting materials.

MAO-B Inhibitor Development: 2-Methylbenzothiazole Scaffold with Favorable Subnanomolar Potency Potential

Recent studies have demonstrated that 2-methylbenzo[d]thiazole derivatives can achieve exceptionally potent and selective inhibition of human monoamine oxidase B (MAO-B), with all tested compounds exhibiting IC₅₀ values below 0.017 µM and the most potent compound (4d) reaching an IC₅₀ of 0.0046 µM (4.6 nM) [1]. While these specific 2-methylbenzothiazole derivatives did not incorporate a 6-OCF₃ group, the target compound provides the core scaffold with an electron-withdrawing substituent pre-installed, enabling direct investigation of electronic effects on MAO-B binding affinity. This avoids the need for de novo installation of the –OCF₃ group, which typically requires specialized fluorination reagents and conditions [2].

Chemical Biology Probe Synthesis: Zero H-Bond Donor Pharmacophore for Target Deconvolution

The absence of hydrogen-bond donor functionality in the target compound (HBD = 0, compared to HBD = 1 for riluzole and HBD = 1 for the 2-methylamino analog) makes it a valuable control compound in chemical biology studies aimed at distinguishing hydrophobic pocket occupancy from hydrogen-bond-dependent target engagement [1]. In competitive binding assays or cellular thermal shift assays (CETSA), the 2-methyl analog can serve as a matched molecular pair with the 2-amino series, where the only variable is the presence or absence of an HBD at the 2-position. The quantified LogP gradient across the series (2-CH₃: 3.50 > 2-NHCH₃: 3.31 > 2-NH₂: ~3.0–3.4) provides additional resolution for interpreting SAR data [2].

Quote Request

Request a Quote for 2-Methyl-6-(trifluoromethoxy)benzo[d]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.